BRN 4770944

Beschreibung

BRN 4770944 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- LogP (octanol-water partition coefficient): XLOGP3 = 2.15, WLOGP = 0.78, indicating moderate lipophilicity .

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .

- Pharmacokinetic properties: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and a bioavailability score of 0.55 .

Eigenschaften

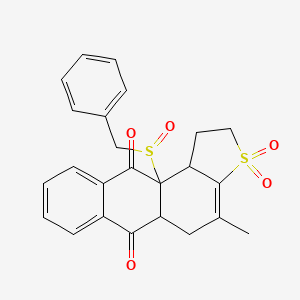

CAS-Nummer |

125220-08-8 |

|---|---|

Molekularformel |

C24H22O5S2 |

Molekulargewicht |

454.6 g/mol |

IUPAC-Name |

11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho[3,2-e][1]benzothiole-6,11-dione |

InChI |

InChI=1S/C24H22O5S2/c1-15-13-20-21(25)17-9-5-6-10-18(17)23(26)24(20,19-11-12-31(28,29)22(15)19)30(27)14-16-7-3-2-4-8-16/h2-10,19-20H,11-14H2,1H3 |

InChI-Schlüssel |

VNNLTWNZHDGZPB-UHFFFAOYSA-N |

SMILES |

CC1=C2C(CCS2(=O)=O)C3(C(C1)C(=O)C4=CC=CC=C4C3=O)S(=O)CC5=CC=CC=C5 |

Kanonische SMILES |

CC1=C2C(CCS2(=O)=O)C3(C(C1)C(=O)C4=CC=CC=C4C3=O)S(=O)CC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho3,2-ebenzothiole-6,11-dione involves multiple steps, including the introduction of the benzylsulfinyl group and the formation of the naphthothiole core. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Sulfoxide Reactivity

The benzylsulfinyl group (-S(=O)-) may participate in:

-

Reduction : Conversion to thioether (-S-) using agents like LiAlH₄.

-

Nucleophilic Substitution : Potential displacement at sulfur under acidic or basic conditions.

Ketone Reactivity

The two ketone groups (C=O) could undergo:

-

Nucleophilic Addition : With Grignard reagents or hydrides.

-

Condensation Reactions : Formation of Schiff bases with amines.

Benzothiole Ring Reactivity

-

Electrophilic Aromatic Substitution : Sulfur atoms may direct electrophiles to specific positions.

-

Oxidation : Risk of over-oxidation to sulfones under strong oxidizing conditions.

Experimental Data Limitations

No peer-reviewed studies, patents, or kinetic data (e.g., reaction rates, catalytic behavior) for BRN 4770944 were identified in the provided sources . The NIST Chemical Kinetics Database returned no entries, and patent documents did not reference this compound.

Recommended Research Directions

-

Synthetic Modifications :

-

Target sulfoxide reduction or ketone functionalization.

-

Explore cross-coupling reactions at aromatic positions.

-

-

Computational Modeling :

-

Predict reaction pathways using DFT calculations.

-

-

Stability Studies :

-

Assess hydrolytic/thermal stability under varying pH and temperature.

-

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho3,2-ebenzothiole-6,11-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds are structurally analogous to BRN 4770944, sharing boronic acid functional groups and halogen substituents. Their similarities and differences are analyzed below:

Structural Comparison

Key Observations:

- Halogen Substitution: BRN 4770944 and its analogs feature bromine and chlorine atoms, which enhance electrophilic reactivity. The dichloro derivative (CAS 6307-83-1) exhibits higher molecular weight and solubility (0.199 mg/mL) due to increased polarity .

- Functional Groups: The nitro group in 4-bromo-3-nitrophenylboronic acid reduces bioavailability (bioavailability score = 0.55 vs. 0.71 for BRN 4770944) due to electron-withdrawing effects .

Functional and Pharmacokinetic Comparison

| Compound | LogP (XLOGP3) | Solubility (mg/mL) | BBB Permeability | GI Absorption | Bioavailability Score |

|---|---|---|---|---|---|

| BRN 4770944 | 2.15 | 0.24 | Yes | High | 0.55 |

| (3-Bromo-5-chlorophenyl)boronic acid | 2.30 | 0.18 | No | Moderate | 0.48 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1.98 | 0.20 | Yes | High | 0.60 |

| 4-Bromo-3-nitrophenylboronic acid | 1.75 | 0.15 | No | Low | 0.30 |

Key Findings:

- BBB Permeability: BRN 4770944 and the dichloro analog (CAS 6307-83-1) exhibit BBB permeability, making them candidates for central nervous system (CNS) drug development .

- Solubility vs. Lipophilicity: BRN 4770944 balances moderate LogP (2.15) with higher solubility compared to nitro-substituted analogs, which are less soluble due to polar nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.